5-(aminomethyl)-1H-1,3-benzodiazol-2-amine dihydrochloride
Overview
Description
This would typically include the compound’s systematic name, its common name if applicable, and its structural formula.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This involves examining the compound’s molecular structure, including its atomic arrangement and any notable structural features.Chemical Reactions Analysis
This involves detailing the chemical reactions the compound undergoes, including its reactivity and the products it forms.Physical And Chemical Properties Analysis
This involves detailing the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and chemical stability.Scientific Research Applications
Synthesis and Biological Activity
- Antineoplastic and Antifilarial Agents : Methyl and ethyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates demonstrated significant growth inhibition in L1210 cells and mitotic spindle poisoning, indicating potential as antineoplastic agents. Some compounds showed significant in vivo antifilarial activity against various adult worms in experimentally infected jirds (Ram et al., 1992).
Chemical Properties and Reactions
- Aminomethylation Reactions : Studies on aminomethylation of related compounds, such as 2-amino-5,5-bis(hydroxymethyl)-1,3-thiazol-4(5H)-one, reveal insights into the chemical behavior and potential reactions involving 5-(aminomethyl)-1H-1,3-benzodiazol-2-amine dihydrochloride (Ramsh et al., 2006).
- N-aminomethylation Efficiency : Research into heterophase N-aminomethylation of 5-arylidenepseudothiohydantoins offers insights into the efficiency and mechanisms of N-aminomethylation, which may be applicable to 5-(aminomethyl)-1H-1,3-benzodiazol-2-amine dihydrochloride (Ramsh et al., 2006).
Synthesis and Structural Studies
- Amino Amide Salts Synthesis : Synthesis of amino amide salts from 2-(aminomethyl)benzimidazole, including structural studies through X-ray diffraction and NMR, provides a framework for understanding the properties of related compounds like 5-(aminomethyl)-1H-1,3-benzodiazol-2-amine dihydrochloride (Avila-Montiel et al., 2015).
Molecular and Electronic Structure Investigation
- Structure Analysis : Investigating the molecular and electronic structure of related compounds provides insights into the structural and electronic characteristics of 5-(aminomethyl)-1H-1,3-benzodiazol-2-amine dihydrochloride. Studies on molecules like 5-(4-aminophenyl)-4-(3-methyl-3-phenylcyclobutyl)thiazol-2-amine help in understanding the conformational flexibility and electronic transitions of such compounds (Özdemir et al., 2009).
Corrosion Inhibition
- Mild Steel Corrosion Inhibitor : Benzimidazole derivatives, including 2-aminomethyl benzimidazole, have been found effective as inhibitors for mild steel corrosion in acidic media. This indicates potential applications of 5-(aminomethyl)-1H-1,3-benzodiazol-2-amine dihydrochloride in corrosion prevention (Tang et al., 2013).
Safety And Hazards
This involves detailing any known safety risks or hazards associated with the compound, including its toxicity and any precautions that should be taken when handling it.
Future Directions
This involves discussing potential future research directions, such as new synthesis methods, potential applications, or areas where further study is needed.
properties
IUPAC Name |
6-(aminomethyl)-1H-benzimidazol-2-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4.2ClH/c9-4-5-1-2-6-7(3-5)12-8(10)11-6;;/h1-3H,4,9H2,(H3,10,11,12);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVCRCBXPYBBGAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CN)NC(=N2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(aminomethyl)-1H-1,3-benzodiazol-2-amine dihydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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